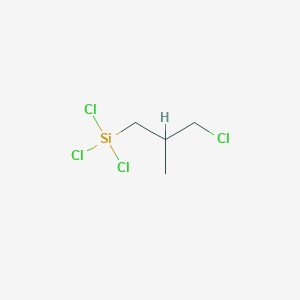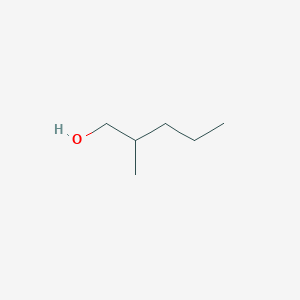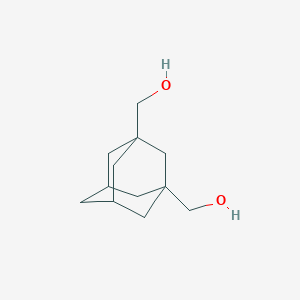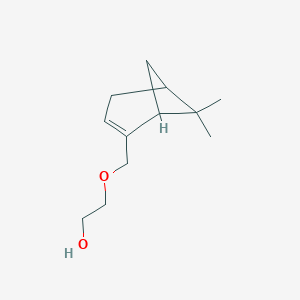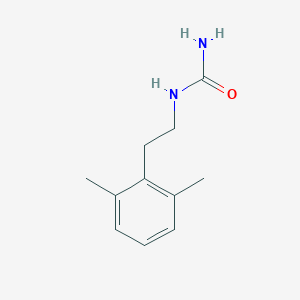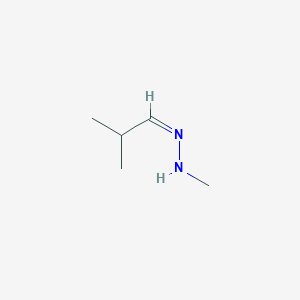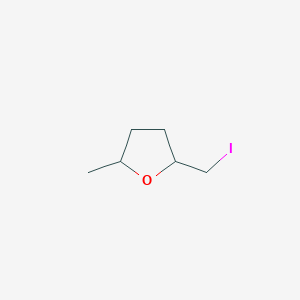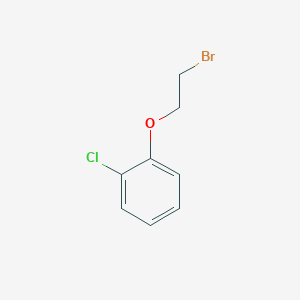
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, also known as EPM-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPM-1 belongs to the class of compounds known as pyrrolidinyl ureas, which have been shown to exhibit a wide range of biological activities.
Mechanism Of Action
The exact mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical And Physiological Effects
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in laboratory experiments is its well-characterized pharmacological profile. The compound has been extensively studied in animal models, and its biological effects have been well-documented. Additionally, 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory.
One limitation of using 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in laboratory experiments is its potential toxicity. While the compound has been shown to be relatively safe in animal models, its long-term effects in humans are not fully understood. Additionally, the precise mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea. One area of interest is the development of novel therapeutic applications for the compound. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has shown promise in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent for these conditions.
Another area of interest is the development of new synthetic methods for 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea and related pyrrolidinyl urea compounds. Improved synthetic methods could lead to the development of new compounds with enhanced biological activity and improved pharmacological properties.
Finally, further research is needed to fully understand the mechanism of action of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea and related compounds. A better understanding of the biological effects of these compounds could lead to the development of new therapeutic applications and improved treatment options for a range of diseases and conditions.
Synthesis Methods
The synthesis of 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea involves the reaction of p-methoxyphenyl isocyanate with 1-ethyl-3-pyrrolidinylamine in the presence of a suitable solvent and catalyst. The resulting product is purified through recrystallization to obtain pure 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea.
Scientific Research Applications
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. 1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea has also been shown to exhibit potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
18471-30-2 |
|---|---|
Product Name |
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
1-(1-ethylpyrrolidin-3-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C14H21N3O2/c1-3-17-9-8-12(10-17)16-14(18)15-11-4-6-13(19-2)7-5-11/h4-7,12H,3,8-10H2,1-2H3,(H2,15,16,18) |
InChI Key |
AZKKREYRSKLZMK-UHFFFAOYSA-N |
SMILES |
CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CCN1CCC(C1)NC(=O)NC2=CC=C(C=C2)OC |
synonyms |
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



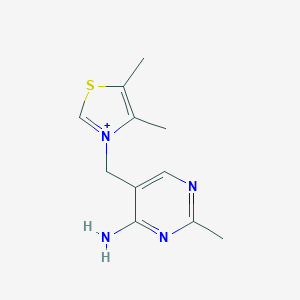
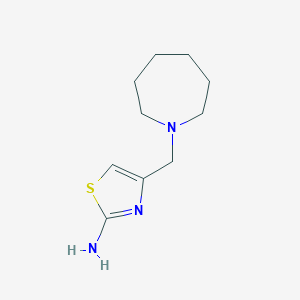
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
